Product packaging for 3-(4-phenyl-1H-imidazol-5-yl)phenol(Cat. No.:)

3-(4-phenyl-1H-imidazol-5-yl)phenol

Cat. No.: B3772569
M. Wt: 236.27 g/mol
InChI Key: IHAPPOZQWYWJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenyl-1H-imidazol-5-yl)phenol is a chemical compound belonging to the class of phenylimidazoles, which are polycyclic aromatic compounds featuring a benzene ring linked to an imidazole ring . The imidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities and presence in several commercially available drugs . This specific derivative is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses. The core imidazole structure is a five-membered heterocyclic ring that is amphoteric, meaning it can exhibit both acidic and basic properties, and is highly soluble in water and other polar solvents . Compounds based on the 4-phenyl-1H-imidazole structure have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) in humans . IDO1 is the first and rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway and is considered a promising target in immuno-oncology and for managing peripheral immune tolerance . Furthermore, structurally similar diaryl-substituted imidazole compounds have demonstrated significant antioxidant and antimicrobial activities in scientific studies, with some showing enhanced efficacy when complexed with transition metals . Other research on 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline derivatives also suggests potential for related compounds in investigating antihyperglycemic and anti-inflammatory pathways . The broad pharmacological potential of imidazole derivatives makes this compound a valuable scaffold for exploring new therapeutic agents and biochemical mechanisms in a research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B3772569 3-(4-phenyl-1H-imidazol-5-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-phenyl-1H-imidazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-13-8-4-7-12(9-13)15-14(16-10-17-15)11-5-2-1-3-6-11/h1-10,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAPPOZQWYWJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Diversification of 3 4 Phenyl 1h Imidazol 5 Yl Phenol and Analogs

Established Synthetic Pathways to the Imidazolylphenol Core

The construction of the 3-(4-phenyl-1H-imidazol-5-yl)phenol core is primarily achieved through methods that assemble the central imidazole (B134444) ring from acyclic precursors. The choice of a specific synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, and reaction efficiency. The main approaches can be broadly categorized into multicomponent reactions and stepwise condensation/cyclization methodologies.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like trisubstituted imidazoles in a single step, saving time and reducing waste. scirp.org The Debus-Radziszewski imidazole synthesis is a classic and commercially utilized MCR that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgrsc.org

To synthesize the this compound scaffold, this reaction typically involves the condensation of benzil (B1666583) (the 1,2-dicarbonyl component), 3-hydroxybenzaldehyde (B18108) (to introduce the phenolic moiety), and an ammonia source like ammonium (B1175870) acetate. scirp.orgnih.gov The reaction mechanism is thought to proceed in two main stages: first, the dicarbonyl compound condenses with ammonia to form a diimine intermediate, which then condenses with the aldehyde to form the final imidazole ring. wikipedia.orgslideshare.net Various catalysts, including Lewis acids like bismuth(III) triflate scirp.org and copper salts, rsc.orgnih.gov or even microwave irradiation without a solvent, have been employed to improve yields and reaction times. The use of deep eutectic solvents has also been reported as an environmentally friendly approach. ijprajournal.com

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis
Dicarbonyl ComponentAldehyde ComponentAmmonia SourceCatalyst/ConditionsProduct TypeReference(s)
BenzilSubstituted AldehydesAmmonium AcetateBismuth(III) triflate, CH3CN2,4,5-Trisubstituted Imidazoles scirp.org
BenzilSubstituted AldehydesAmmonium AcetateCuI, Butanol, Reflux2,4,5-Trisubstituted Imidazoles nih.gov
Benzil4-MethoxybenzaldehydeAmmonium AcetateCuCl2, Microwave2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
BenzilVarious AldehydesAmmonium AcetateMagnetic Nanoparticle Supported Lewis Acid2,4,5-Trisubstituted Imidazoles rsc.org

Condensation and Cyclization Methodologies

Stepwise condensation and cyclization methods offer greater control over the synthesis and regiochemistry of the final product. These strategies often involve the reaction of an α-haloketone with an amidine. researchgate.net For the target molecule, this could involve the reaction of 2-bromo-1-phenylethan-1-one with 3-hydroxybenzamidine. The amidine itself can be prepared from the corresponding nitrile (3-hydroxybenzonitrile). This method is well-established for producing 2,4-disubstituted imidazoles and can be adapted for trisubstituted analogs. researchgate.net

Another significant approach is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgtsijournals.com In this method, an aldimine, formed in situ from an aldehyde (e.g., 3-hydroxybenzaldehyde) and an amine, reacts with TosMIC in a [3+2] cycloaddition. nih.gov Subsequent elimination of p-toluenesulfinic acid from the intermediate yields the imidazole ring. organic-chemistry.orgtsijournals.com The van Leusen reaction is highly versatile and has been used to create a wide variety of substituted imidazoles, including 1,4,5-trisubstituted derivatives. tsijournals.comnih.gov

Design and Synthesis of Structural Analogs and Derivatives

The synthetic accessibility of the this compound scaffold allows for extensive structural modifications, which is crucial for developing structure-activity relationships (SAR) in drug discovery. Derivatization can be targeted at the phenolic hydroxyl group, the imidazole ring itself, or the phenyl substituent.

Modifications on the Phenolic Moiety

The phenolic hydroxyl group is a prime target for derivatization due to its reactivity. nih.govrsc.org Standard organic chemistry techniques can be employed to modify this group and explore its influence on the molecule's properties.

Etherification: Reaction of the phenol (B47542) with various alkyl halides in the presence of a base can yield a series of ether analogs. This allows for the introduction of different alkyl or aryl groups, modulating steric and electronic properties. nih.gov

Esterification: Acylation with acyl chlorides or anhydrides converts the hydroxyl group into an ester. nih.gov This modification can alter lipophilicity and metabolic stability.

Other Modifications: The hydroxyl group can be targeted with various reagents, including sulfonyl chlorides and isocyanates, to form sulfonates and carbamates, respectively. nih.govresearchgate.net

Table 2: Common Derivatization Reactions for Phenolic Hydroxyl Groups
Reaction TypeReagent ClassResulting Functional GroupReference(s)
EtherificationAlkyl HalidesEther (-OR) nih.gov
EsterificationAcyl Chlorides, AnhydridesEster (-OCOR) nih.gov
SulfonylationSulfonyl ChloridesSulfonate Ester (-OSO2R) researchgate.net

Substitutions on the Imidazole Heterocycle

The imidazole ring itself provides several positions for chemical modification, primarily at the N-1 and C-2 positions.

N-1 Substitution: The nitrogen atom of the imidazole ring can be readily alkylated or acylated. youtube.com For instance, N-alkylation can be achieved using alkyl halides with a base, or by using dialkyl carbonates. researchgate.net This modification eliminates the hydrogen bond donor capability of the N-H group and can significantly alter the compound's physicochemical properties.

C-2 Substitution: Introducing substituents at the C-2 position typically requires altering the initial synthetic strategy. In the Radziszewski synthesis, for example, using a different aldehyde in the multicomponent reaction can introduce a variety of groups at this position. scirp.orgnih.gov

C-5 Halogenation: The C-5 position can be halogenated, and this halide can then be used in cross-coupling reactions, such as the Suzuki reaction, to introduce new aryl groups. researchgate.net

Derivatization of the Phenyl Substituent

The phenyl ring attached to the C-4 position of the imidazole offers another site for introducing chemical diversity. This is most efficiently achieved by using appropriately substituted starting materials in the initial imidazole synthesis.

By starting with substituted benzils or phenacyl bromides, a wide array of functional groups can be incorporated into this phenyl ring. nih.gov For example, using a 4-chlorobenzil or a 4-methoxybenzil (B1615383) in a Radziszewski-type reaction would lead to the corresponding 4-(4-chlorophenyl)- or 4-(4-methoxyphenyl)-imidazole analogs. The commercial availability and synthetic accessibility of diverse benzil and phenacyl bromide derivatives make this a highly flexible strategy for generating large libraries of compounds for SAR studies. researchgate.net

Stereochemical Control and Regioselective Synthesis Considerations

The precise arrangement of atoms in three-dimensional space (stereochemistry) and the specific placement of functional groups on the imidazole ring (regioselectivity) are paramount in the synthesis of this compound and its analogs. The desired isomer, with the phenyl group at the C4 position and the 3-hydroxyphenyl group at the C5 position of the imidazole ring, must be selectively formed over other potential regioisomers.

Traditional methods for imidazole synthesis, such as the Debus-Radziszewski reaction, often yield a mixture of products when using unsymmetrical starting materials, necessitating complex purification steps. The formation of 2,4,5-trisubstituted imidazoles can be particularly prone to a lack of regioselectivity. nih.gov

Modern synthetic strategies aim to overcome these challenges through various approaches:

Directed Synthesis: A common strategy involves the use of starting materials where the desired connectivity is pre-determined. For instance, the reaction of a suitably substituted α-dicarbonyl compound with an aldehyde and ammonia source can direct the formation of the desired regioisomer. The choice of reactants is crucial; for example, using 2-hydroxy-1-phenylethan-1-one, 3-hydroxybenzaldehyde, and an ammonia source would be a logical, though not guaranteed, route to the target molecule.

Use of Protecting Groups: Protecting groups can be employed to block certain reactive sites and guide the reaction towards the desired isomer. For instance, the introduction of a triphenylmethyl group on the nitrogen of imidazole-4,5-dicarboxylic acid esters has been shown to deactivate the adjacent functional group, allowing for regioselective reactions to occur at the other position. researchgate.net This principle can be adapted for the synthesis of asymmetrically substituted imidazoles.

Catalyst-Controlled Regioselectivity: The choice of catalyst can significantly influence the regiochemical outcome of imidazole synthesis. Studies on the synthesis of 1,2,4,5-tetrasubstituted imidazoles have shown that different catalyst systems, such as those derived from fluoroboric acid, can control the selective formation of one isomer over another. nih.gov For the synthesis of this compound, exploring a range of Lewis and Brønsted acid catalysts could lead to optimized regioselectivity. Computational studies have also highlighted the role of substituents in directing the reaction pathway, where a 2-hydroxyaryl group can self-assist in the regioselective formation of imidazole derivatives. researchgate.net

Stereochemical Considerations: While this compound itself is not chiral, the introduction of chiral centers in its analogs necessitates stereoselective synthesis methods. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, chiral bicyclic imidazole catalysts have been successfully used in various enantioselective reactions. acs.org The development of asymmetric syntheses for chiral imidazole derivatives is an active area of research, with methods like diastereoselective lithiation of pyrrolo[1,2-c]imidazol-3-ones showing promise. nih.gov

The following table summarizes different approaches to achieve regioselectivity in the synthesis of substituted imidazoles, which could be applicable to the target compound.

MethodKey PrinciplePotential for this compoundReference
Directed Synthesis Pre-defined connectivity in starting materials.High, by selecting appropriate α-dicarbonyl and aldehyde precursors.General Principle
Protecting Group Strategy Temporary blocking of reactive sites.Moderate to High, by selectively protecting one functional group to direct the reaction. researchgate.net
Catalyst Control Catalyst influences the reaction pathway and regiochemical outcome.High, requires screening of various catalysts to find optimal conditions. nih.gov
Substituent-Directed Synthesis Inherent electronic and steric properties of substituents guide the reaction.High, the electronic nature of the phenyl and hydroxyphenyl groups can be exploited. researchgate.net

Green Chemistry Principles in Imidazolylphenol Synthesis

The application of green chemistry principles to the synthesis of imidazolylphenols is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, alternative energy sources, and recyclable catalysts.

Alternative Solvents and Solvent-Free Reactions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water or ionic liquids, or ideally, conducting reactions under solvent-free conditions. researchgate.net Solvent-free reactions, often facilitated by grinding or heating, can lead to higher yields, shorter reaction times, and easier product isolation. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved under solvent-free conditions using microwave irradiation. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are increasingly used as alternatives to conventional heating. organic-chemistry.org These methods can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes.

Heterogeneous and Recyclable Catalysts: The development of solid-supported or heterogeneous catalysts is a cornerstone of green chemistry. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples of such catalysts used in imidazole synthesis include zeolites, silica-supported sulfuric acid, and magnetic nanoparticles. researchgate.net For example, ZSM-11 zeolite has been shown to be a highly active and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov

The table below presents a selection of green catalysts and their performance in the synthesis of substituted imidazoles.

CatalystReaction ConditionsAdvantagesReference
ZSM-11 Zeolite Solvent-free, 110 °CHigh yield, short reaction time, catalyst is reusable for several runs. nih.gov
Silica Sulfuric Acid Solvent-free, microwave irradiation or heatingInexpensive, recyclable catalyst, high yields.General Principle
Ionic Liquids Solvent-free or in green solventsRecyclable, can act as both solvent and catalyst, high yields.General Principle
Magnetic Nanoparticles Various, often with ultrasoundEasy separation and recovery of the catalyst using a magnet, high yields.General Principle

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.

Preclinical Biological Evaluation and Pharmacological Characterization

In Vitro Cellular and Biochemical Assays

The initial stages of drug discovery and development heavily rely on in vitro assays to determine the biological activity of a compound. These assays provide crucial insights into the compound's mechanism of action at a molecular level. For 3-(4-phenyl-1H-imidazol-5-yl)phenol, a series of biochemical and cellular assays have been conducted to elucidate its enzyme inhibition and activation profiles.

Assessment of Enzyme Inhibition and Activation Profiles

The ability of a compound to selectively modulate the activity of specific enzymes is a key determinant of its therapeutic potential. The following subsections detail the inhibitory effects of this compound on several important enzyme targets.

Currently, there is no publicly available scientific literature or data detailing the specific inhibitory or modulatory activity of this compound against ABL1 kinase or p38 MAPK. While other imidazole-containing compounds have been investigated as kinase inhibitors, the activity of this particular molecule remains uncharacterized.

There is no available data in the scientific literature regarding the selective inhibition of cyclooxygenase (COX) isoforms by this compound. The potential for this compound to act as a COX inhibitor has not been reported.

The inhibitory activity of this compound against glycogen (B147801) synthase has not been documented in any published research. Therefore, its effect on this enzyme is currently unknown.

No specific data on the inhibition of Indoleamine 2,3-Dioxygenase (IDO) by this compound, including IC50 values, has been reported in the peer-reviewed scientific literature.

There is no published scientific data available that has evaluated the inhibitory effect of this compound on xanthine (B1682287) oxidase activity.

Receptor Binding and Ligand Efficacy Studies

No specific studies detailing the interaction, binding affinity, or efficacy of This compound at any G Protein-Coupled Receptors (GPCRs) were identified. Research on other imidazole-based molecules has indicated that the imidazole (B134444) scaffold can be a key pharmacophore for interacting with various GPCRs, but direct evidence for this specific compound is lacking.

There is no available data from preclinical studies evaluating the modulatory effects of This compound on nuclear receptors, including the estrogen receptor (ER). While other phenolic compounds have been investigated as pathway-selective estrogen receptor ligands, no such research has been published for this particular imidazole derivative.

A search of scientific databases and journals did not retrieve any studies focused on the binding or functional activity of This compound at imidazoline (B1206853) receptors.

Cell Line-Based Phenotypic Screening

No published research was found that specifically investigates the antiproliferative or cytotoxic effects of This compound in any cancer cell models. The imidazole nucleus is a component of various compounds that have demonstrated anticancer activity, but data for this specific molecule, including IC50 values or mechanisms of action in cancer cells, is not available.

Table 1: Summary of Antiproliferative and Cytotoxic Data for this compound

Cancer Cell Model IC50 Value Findings
Not Applicable No Data Available No studies on the antiproliferative or cytotoxic effects of this compound in cancer cell models were found in the reviewed literature.

There are no specific studies in the available literature that characterize the anti-inflammatory potential of This compound . Consequently, there is no information regarding its ability to modulate cytokine release (such as TNF-α or interleukins) or its effects on key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) or the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway.

Table 2: Summary of Anti-inflammatory Response Modulation for this compound

Assay / Pathway Cell Line Findings
Cytokine Release Not Applicable No Data Available
NF-κB Pathway Not Applicable No Data Available
p38 MAPK Pathway Not Applicable No Data Available
Antimicrobial and Antifungal Activities

A comprehensive search of scientific literature and databases did not yield specific studies detailing the antimicrobial and antifungal activities of this compound. While numerous imidazole derivatives have been investigated for their potential to inhibit the growth of bacteria and fungi, with some showing significant efficacy, specific data such as minimum inhibitory concentrations (MIC) or zones of inhibition for this compound against various microbial strains have not been reported. nih.govnih.govnih.govmdpi.com

Antiviral Efficacy Studies

There is currently no publicly available research on the antiviral efficacy of this compound. Studies on other phenolic and imidazole-containing compounds have explored their potential against various viruses. nih.govnih.gov However, specific in vitro or in vivo studies to determine the ability of this compound to inhibit viral replication or activity have not been documented.

Neurobiological Activities (e.g., antidepressant)

Specific neurobiological or antidepressant activity for this compound has not been documented in the available scientific literature. While related compounds with imidazole or phenol (B47542) moieties have been investigated for their potential effects on the central nervous system, including antidepressant-like activities in animal models, no such studies have been published for this specific compound. nih.govnih.gov

In Vivo Pharmacological Studies in Non-Human Models

Efficacy Evaluation in Animal Disease Models (e.g., murine inflammation models, tumor xenografts)

No specific in vivo studies evaluating the efficacy of this compound in animal disease models, such as murine inflammation models or tumor xenografts, were identified. The potential anti-inflammatory or anti-cancer properties of this specific compound have not been reported in the scientific literature. While related imidazole derivatives have been assessed in such models, the findings cannot be directly attributed to this compound. nih.govnih.gov

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Analyses

A search for preclinical pharmacokinetic and pharmacodynamic (PK/PD) data for this compound yielded no specific results. Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as the relationship between its concentration in the body and its pharmacological effects, is not available in published research.

Structure Activity Relationship Sar and Structure Target Relationship Str Elucidation

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of derivatives based on the 3-(4-phenyl-1H-imidazol-yl)phenol scaffold are highly dependent on the nature and position of substituents on the aromatic rings and the imidazole (B134444) core.

For instance, in the development of inhibitors for Janus kinases (JAK) and Aurora kinases, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were synthesized. nih.gov The substitution pattern on the phenyl ring at the 4-position of the imidazole was critical for activity. Modifications at this position aimed to explore the binding pocket and optimize interactions.

In a study on diarylimidazoles as butyrylcholinesterase (BChE) inhibitors, modifications on the aryl rings were systematically performed to establish a structure-activity relationship. The introduction of an ethylthiophenyl group at the 4-position of the imidazole led to a highly active compound, highlighting the influence of substituents on potency. nih.gov

The table below illustrates the impact of structural modifications on the inhibitory activity of related imidazole-based compounds against various kinases.

Table 1: SAR of Imidazole-Based Kinase Inhibitors

Compound Target Kinase(s) Modification IC₅₀ (µM) Reference
10e JAK2, JAK3, Aurora A, Aurora B Pyrazole (B372694) derivative with specific substitutions 0.166 (JAK2), 0.057 (JAK3), 0.939 (Aurora A), 0.583 (Aurora B) nih.gov
6c Butyrylcholinesterase (BChE) 4-(3-ethylthiophenyl)-2-(3-thienyl)-1H-imidazole 0.10 nih.gov

| Compound 7 | Farnesyltransferase | 3-aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrrole | 0.0046 | nih.gov |

This table is for illustrative purposes and includes data from closely related imidazole derivatives to demonstrate SAR principles.

Identification of Key Pharmacophoric Elements and Their Contributions

The pharmacophore of diaryl-imidazole inhibitors generally consists of several key features that contribute to their binding affinity and biological activity.

Central Imidazole Ring: This heterocyclic core acts as a central scaffold, correctly orienting the substituent groups for optimal interaction with the target protein. longdom.orgajrconline.org The nitrogen atoms can act as hydrogen bond acceptors or donors, which is often crucial for anchoring the ligand in the binding site. ajrconline.org

Aryl Groups: The two phenyl rings engage in hydrophobic and van der Waals interactions within the target's binding pocket. In the context of p38 MAP kinase inhibitors, one aryl group typically occupies the ATP adenine (B156593) pocket, while the other projects towards the solvent-exposed region. nih.gov

The Phenolic Hydroxyl Group: The hydroxyl group on the phenol (B47542) ring is a critical hydrogen bond donor and/or acceptor. ontosight.aiontosight.ai This feature can form a key hydrogen bond with a specific amino acid residue (e.g., the hinge region of a kinase), which is often essential for potent inhibitory activity.

Steric and Electronic Effects on Biological Activity

The biological activity of 3-(4-phenyl-1H-imidazol-5-yl)phenol derivatives is significantly influenced by the steric and electronic properties of their substituents.

Steric Effects: The size and shape of substituents on the phenyl rings can dictate the compound's ability to fit within the target's binding site. For example, the introduction of sterically hindered phenol groups into related structures has been shown to modulate antioxidant activity. mdpi.com In some cases, bulky groups can enhance selectivity by preventing the inhibitor from binding to off-target proteins with smaller binding pockets. Conversely, excessively large groups can lead to steric clashes, reducing or abolishing activity. Combining pharmacophores, such as sterically hindered phenols with other fragments, can lead to synergistic biological effects. mdpi.comnih.gov

Conformational Landscape and Bioactive Conformation Studies

Understanding the three-dimensional arrangement of the molecule, or its conformation, is crucial for rational drug design. The bioactive conformation is the specific shape the molecule adopts when it binds to its biological target. X-ray co-crystallography and molecular modeling are key techniques used to elucidate this.

For the closely related p38 MAP kinase inhibitors, X-ray crystallography has revealed that the imidazole-based compounds bind to the ATP-binding site. nih.gov The conformation is typically characterized by a specific torsion angle between the imidazole and the flanking aryl rings, which allows for optimal interactions with hydrophobic pockets and the hinge region of the kinase. Molecular modeling of a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative suggested a binding mode similar to that of known multi-target kinase inhibitors, reinforcing the predicted bioactive conformation. nih.gov

Ligand Efficiency and Drug-Likeness Optimization in SAR Campaigns

In modern drug discovery, SAR campaigns focus not only on improving potency but also on optimizing "drug-like" properties. Ligand efficiency (LE) is a key metric used to assess the binding energy per heavy atom, providing a measure of how efficiently a molecule binds to its target. It helps in selecting compounds that are more likely to be developed into successful drugs. nih.govfigshare.com

Molecular Mechanism of Action Moa and Target Validation

Computational Chemistry and Biophysical Characterization

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of 3-(4-phenyl-1H-imidazol-5-yl)phenol, and its biological target, typically a protein.

Research on various imidazole-based compounds has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been shown through molecular modeling to bind to Janus kinase 2/3 (JAK2/3) and Aurora A/B kinases, suggesting their potential as multi-targeted kinase inhibitors for cancer therapy. nih.gov The modeling indicated that these compounds could adopt a binding mode similar to that of known inhibitors. nih.gov

Similarly, docking studies on other imidazole (B134444) derivatives have been conducted against various targets, including the main protease of SARS-CoV-2. tandfonline.com These studies help in determining the binding affinities and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in the case of certain thiazole (B1198619) conjugates, docking studies revealed arene-cation and arene-sigma interactions with specific amino acid residues of the target protein. semanticscholar.org

The binding energy, a key output of docking simulations, provides a quantitative measure of the binding affinity. Lower binding energies typically indicate a more stable complex. For a series of newly synthesized thiazole derivatives, binding energies were calculated against the Rho6 protein, with some compounds exhibiting strong binding affinities. semanticscholar.org

Table 1: Examples of Molecular Docking Studies on Imidazole Derivatives

Compound ClassTarget Protein(s)Key Findings
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK2/3, Aurora A/B kinasesSimilar binding mode to known multi-target inhibitors. nih.gov
Imidazole derivativesSARS-CoV-2 Main ProteaseIdentification of stable binding conformations. tandfonline.com
Thiazole conjugatesRho6 proteinRevealed arene-cation and arene-sigma interactions. semanticscholar.org
Imidazolo-triazole hydroxamic acid derivativesHDAC2Showed favorable binding energies compared to a standard inhibitor. ajchem-a.com

It is important to note that while molecular docking is a powerful tool for initial screening and hypothesis generation, its predictions need to be validated by more rigorous computational methods and experimental assays.

Molecular Dynamics (MD) Simulations to Probe Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and any conformational changes that may occur upon ligand binding.

For an imidazole derivative targeting the COVID-19 main protease, a 100-nanosecond MD simulation confirmed the stability of the docked complex. tandfonline.com The simulation revealed a stable conformation and a consistent binding pattern within the protein's active site, reinforcing the findings from the initial docking study. tandfonline.com

MD simulations can also be used to analyze various parameters that describe the stability and dynamics of the system, such as:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD trajectory suggests that the protein has reached equilibrium and the ligand binding is not causing significant structural perturbations.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Higher RMSF values can highlight flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: MD simulations allow for the tracking of hydrogen bonds between the ligand and the protein over the course of the simulation, providing a dynamic picture of these crucial interactions.

In a study of imidazolo-triazole hydroxamic acid derivatives as potential HDAC2 inhibitors, MD simulations were used to assess the stability of the ligand-receptor complexes. The analysis of RMSD, RMSF, SASA, and the number of hydrogen bonds all pointed towards good interaction and stability between the designed molecules and the receptor. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study was conducted on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives to understand the structural and physicochemical factors contributing to their cytotoxicity. nih.gov This study utilized various parameters such as electronic (Hammett sigma), hydrophobic (pi), and steric (molar refractivity and STERIMOL) properties of the substituents on the phenyl rings. nih.gov

The key findings from this QSAR analysis included:

A thiol substituent at the 2-position of the imidazole nucleus was found to decrease cytotoxicity. nih.gov

The presence of a hydrogen bond donor group at the meta position of the 5-phenyl ring also reduced cytotoxicity. nih.gov

The absence of substituents at the 2 and 3 positions of the 1-phenylamino fragment was associated with lower cytotoxicity. nih.gov

Electron-withdrawing groups at the para position of the 1-phenylamino fragment were unfavorable for cytotoxicity. nih.gov

Increased lipophilicity of meta substituents on the 5-phenyl ring was correlated with increased cytotoxicity. nih.gov

This type of analysis provides valuable guidance for medicinal chemists in designing new derivatives with improved activity and reduced toxicity. The study employed statistical methods like multiple linear regression (MLR) and genetic function approximation (GFA) to build the QSAR models, which were then validated to ensure their predictive power. nih.gov

Free Energy Calculations for Binding Affinity Prediction

While molecular docking provides a relatively fast way to estimate binding affinity, more accurate predictions can be obtained through free energy calculations. These methods, although computationally more intensive, can provide a more quantitative and reliable measure of the binding free energy (ΔG_bind), which is directly related to the binding constant (K_d).

Commonly used methods for free energy calculations include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These approaches calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov

The MM/PBSA and MM/GBSA methods have been widely applied to various systems to predict ligand-binding affinities. nih.gov They are often used to refine the results of molecular docking and provide a better ranking of potential drug candidates. The choice between MM/PBSA and MM/GBSA can depend on the specific system being studied, with some studies finding one method to be superior to the other. nih.gov

These calculations can be performed on snapshots taken from an MD simulation trajectory, providing an average binding free energy that accounts for the dynamic nature of the ligand-protein interaction. While these methods are more rigorous than docking scores, they still involve approximations and their accuracy can be system-dependent. nih.gov

In Silico ADME Profiling and Drug-Likeness Assessments (Prediction only)

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME profiling uses computational models to predict these properties, allowing for the early identification of compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.

Several computational tools and rules are used for this purpose:

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

SwissADME: This is a popular web-based tool that predicts a wide range of ADME parameters, including lipophilicity, water solubility, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Studies on melatonin (B1676174) derivatives and pyrazole (B372694) derivatives have utilized SwissADME to predict their pharmacokinetic and drug-likeness parameters. researchgate.netnih.gov

Prediction of Metabolism: Computational tools can also predict the likely sites of metabolism on a molecule. For example, in a study of melatonin derivatives, in silico analysis suggested that the addition of lipophilic groups could hinder the hydroxylation of the molecule by CYP1A2, a key metabolic enzyme. nih.gov

Toxicity Prediction: In silico models can also be used to predict potential toxicity. For instance, the XUNDRUG eMolTox tool was used to forecast the toxicity of a pyrazole derivative, indicating potential hepatic and nephron toxicity. researchgate.net

Table 2: Predicted ADME and Drug-Likeness Properties for an Imidazole Derivative

ParameterPredicted Value/AssessmentReference
Molecular Weight< 500 g/mol nih.gov
XLogP3-AA2.8 nih.gov
Hydrogen Bond Donors2 nih.gov
Hydrogen Bond Acceptors3 nih.gov
Polar Surface Area71.8 Ų nih.gov
Drug-LikenessPasses Lipinski's Rule nih.govnih.gov
Oral BioavailabilityPredicted to be good researchgate.netnih.gov
CNS PenetrationPredicted to be low researchgate.net
CYP InhibitionPotential for CYP2C19 and CYP2C9 inhibition researchgate.net

These in silico predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery process.

Spectroscopic and Biophysical Techniques for Ligand Binding Assessment

While computational methods provide valuable predictions, experimental validation is essential to confirm ligand binding and characterize the interaction in detail. Several spectroscopic and biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. It can be used to determine the kinetics (association and dissociation rate constants) and affinity of ligand binding in real-time. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n). nih.gov Experimental ITC data for known interactions, such as 2'-CMP binding to RNase A, are often used to validate new analytical approaches. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that can provide detailed structural information about the ligand-protein complex in solution. Techniques like 1H and 13C NMR are used to confirm the structure of synthesized compounds. tandfonline.comnih.gov Furthermore, NMR can be used to map the binding site on the protein and to study the conformational changes that occur upon ligand binding.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex. Single crystal X-ray diffraction studies have been used to confirm the structure of imidazole derivatives. nih.gov The experimentally determined structure can then be compared with the predictions from molecular docking and MD simulations.

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the functional groups present in a molecule and can provide evidence for the formation of a new compound. tandfonline.comnih.gov

The integration of computational predictions with experimental biophysical data provides a comprehensive understanding of the molecular recognition process and is a cornerstone of modern drug discovery.

Future Perspectives and Therapeutic Innovation Potential Preclinical Horizon

Strategic Approaches for Lead Optimization and Preclinical Candidate Development

The journey from a hit compound like 3-(4-phenyl-1H-imidazol-5-yl)phenol to a preclinical candidate involves meticulous lead optimization. This process refines the molecule's structure to enhance potency, selectivity, and pharmacokinetic properties. Strategic approaches for imidazolylphenol derivatives are centered on structure-activity relationship (SAR) studies and targeted molecular modifications.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure influences biological activity. For imidazolylphenol-based compounds, research has shown that modifications at various positions on the phenyl and imidazole (B134444) rings can dramatically alter their inhibitory activity and selectivity against specific biological targets. For instance, in a series of 3-aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrroles developed as farnesyltransferase inhibitors, specific substitutions on the aryl groups were critical for achieving high potency, with one compound recording an IC50 value of 4.6 nM. nih.gov Similarly, the development of pyrazole (B372694) derivatives containing a 3-(4-phenyl-1H-imidazol-2-yl) moiety as kinase inhibitors demonstrated that most of the synthesized compounds exhibited potent inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B), with IC50 values in the low micromolar to nanomolar range. nih.gov

Key Optimization Strategies:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl rings can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins. The synthesis of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as steroid sulfatase (STS) inhibitors showed that adding different substituents at the meta position of the outer phenyl ring significantly impacted inhibitory potency. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's drug-like characteristics. For example, replacing a phenol (B47542) group with a bioisostere could enhance metabolic stability or oral bioavailability.

Preclinical development would involve evaluating optimized leads in relevant animal models. For example, ω-imidazolyl-alkyl derivatives were tested in a rat model of non-alcoholic steatohepatitis (NASH) induced by a specific diet, demonstrating the direct application of these compounds in a disease-relevant preclinical setting. nih.gov

Compound ClassTargetKey Optimization InsightReference
3-Aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrrolesFarnesyltransferaseAryl substitutions are critical for potency. nih.gov
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK2/3, Aurora A/B KinasesModifications led to potent multi-targeted kinase inhibition. nih.gov
Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenolsSteroid Sulfatase (STS)Substituents on the outer phenyl ring modulate inhibitory activity. nih.gov

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The mechanistic action of imidazolylphenol compounds, particularly as kinase inhibitors, opens doors to a wide range of therapeutic applications beyond their initial targets. The p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade in cellular responses to stress, inflammation, and apoptosis, is a primary target for many imidazole-based inhibitors. capes.gov.brnih.gov

Neurodegenerative Diseases: The p38 MAPK pathway is implicated in the pathology of Alzheimer's disease (AD) by contributing to tau protein phosphorylation and neuroinflammation. nih.gov Inhibition of p38 MAPK is therefore considered a promising strategy for AD treatment. nih.gov Natural compounds and synthetic inhibitors that downregulate the p38 MAPK pathway have been shown to alleviate neurotoxicity and neuroinflammation in preclinical models. nih.govmdpi.com This suggests a strong rationale for investigating this compound and its optimized analogs for neurodegenerative disorders.

Oncology: The discovery that derivatives of 3-(4-phenyl-1H-imidazol-2-yl) act as multi-targeted inhibitors of JAK/STAT and Aurora kinases provides a compelling case for their use in cancer therapy. nih.gov These pathways are crucial for cell proliferation and survival in various cancers. One derivative, compound 10e, was found to induce cell cycle arrest and down-regulate the phosphorylation of key signaling proteins in human chronic myeloid leukemia and colon cancer cells. nih.gov Furthermore, the p38 MAPK pathway is linked to tumor metastasis, and its inhibition could be a strategy to control cancer progression. mdpi.com

Inflammatory and Metabolic Diseases: Given the central role of p38 MAPK in inflammation, inhibitors are efficacious in models of arthritis, septic shock, and myocardial injury. nih.gov Additionally, related imidazole derivatives have been developed as inhibitors of cytochrome P450 2E1 (CYP2E1), showing potential as drug candidates for treating non-alcoholic steatohepatitis (NASH), an inflammatory liver disease. nih.gov

Potential IndicationUnderlying MechanismSupporting EvidenceReference
Alzheimer's DiseaseInhibition of p38 MAPK pathway, reducing tau phosphorylation and neuroinflammation.Preclinical models show p38 inhibitors alleviate AD pathologies. nih.gov
Cancer (Leukemia, Colon)Multi-targeted inhibition of JAK/STAT and Aurora kinases.Derivatives induce cell cycle arrest in cancer cell lines. nih.gov
Non-alcoholic Steatohepatitis (NASH)Inhibition of CYP2E1, reducing oxidative stress.Imidazolyl-alkyl derivatives showed promise in a rat model of NASH. nih.gov
Inflammatory DiseasesInhibition of p38 MAP kinase, a key mediator of inflammation.p38 inhibitors are effective in various disease models like arthritis. nih.gov

Combination Strategies with Existing Preclinical or Approved Agents

To enhance therapeutic efficacy and overcome potential resistance, combining imidazolylphenol-based agents with existing drugs is a promising preclinical strategy. The rationale for combination therapy often stems from targeting complementary or synergistic pathways.

For instance, tumors with reduced expression of the tumor suppressor RKIP, which is linked to the MAPK pathway, often exhibit resistance to conventional chemotherapeutics and radiotherapy. mdpi.com In this context, a p38 MAPK inhibitor like an optimized this compound derivative could potentially resensitize these tumors to standard cancer treatments.

In neurodegenerative diseases like Parkinson's, combination therapies are also being explored. Preclinical studies with compounds like genistein, which can modulate the MAPK pathway, suggest that they could be used as an adjuvant therapy to enhance the efficacy of other drugs. mdpi.com Similarly, an imidazolylphenol-based compound could be paired with agents that target different aspects of the disease pathology, such as protein aggregation or oxidative stress.

Gold(I/III) complexes featuring a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand have been studied for their reactivity and stability in cell culture media, which is a critical step in evaluating their potential for use in combination with other agents in preclinical cancer studies. acs.org

Development of Imidazolylphenol-Based Probes for Biological Systems

The unique chemical structure of imidazolylphenols makes them suitable scaffolds for the development of chemical probes for biological research. These probes can be used to visualize and study biological processes in real-time within cells and tissues.

The fluorescence properties of imidazole-containing structures are well-documented. nih.gov For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol is used in the preparation of fluorescent dyes and organic light-emitting diodes. medchemexpress.com This intrinsic fluorescence can be harnessed to create probes for bioimaging.

Researchers have successfully designed two-photon fluorescent probes based on an imidazoline-2-thione core to image hypochlorite (B82951) generation in macrophages and live tissues. nih.gov This demonstrates the feasibility of modifying the imidazole ring system to create highly specific sensors for reactive oxygen species or other important biological molecules. Imidazopyridine-based probes have also been developed for a range of applications, including metal ion detection and cell imaging, utilizing mechanisms like photoinduced electron transfer and fluorescence resonance energy transfer. nih.gov

Developing a probe from the this compound scaffold could involve attaching specific reactive groups or modifying the aromatic systems to tune its fluorescence in response to binding a particular enzyme or analyte. Such probes would be invaluable tools for elucidating the compound's mechanism of action and for diagnostic applications.

Unaddressed Research Gaps and Emerging Opportunities in Imidazolylphenol Research

Despite the promise of imidazolylphenol compounds, several research gaps remain, which also represent significant opportunities for future investigation.

Unaddressed Research Gaps:

Selectivity Profiling: While many derivatives show potent inhibition of kinases like p38, comprehensive profiling against the entire kinome is often lacking. Understanding the selectivity is crucial to predict potential off-target effects. The p38 MAPK family has four isoforms (α, β, δ, γ) with different biological functions, and developing isoform-selective inhibitors remains a challenge. capes.gov.brnih.gov

In Vivo Efficacy and Pharmacokinetics: Much of the existing research is based on in vitro kinase assays and cell-based studies. nih.gov There is a need for more extensive in vivo studies in relevant animal models to confirm efficacy and to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.

Mechanisms of Action: While kinase inhibition is a primary focus, these compounds may have other mechanisms of action. The imidazole ring, for example, can interact with various biological targets. ontosight.ainih.gov A broader investigation into their molecular interactions is warranted.

Emerging Opportunities:

Targeting New Pathways: The versatility of the imidazolylphenol scaffold allows for its adaptation to target other enzyme families beyond kinases, such as farnesyltransferase or steroid sulfatase, as demonstrated by related compounds. nih.govnih.gov

Development of Covalent Inhibitors: Designing compounds that can form a covalent bond with their target protein can lead to increased potency and duration of action. This is an emerging area in drug design that could be applied to imidazolylphenol derivatives.

Application in Antimicrobial and Antifungal Research: The imidazole and phenol moieties are known to possess antimicrobial properties. ontosight.aimdpi.com There is an opportunity to systematically screen imidazolylphenol libraries against a panel of pathogenic bacteria and fungi, especially drug-resistant strains.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.